molecular formula C16H11Cl2NO B2374904 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile CAS No. 344281-08-9

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile

Cat. No.: B2374904
CAS No.: 344281-08-9
M. Wt: 304.17
InChI Key: HSAYVWSGKJYNIP-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane backbone, which is further substituted with a 2,6-dichlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorobenzonitrile with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile is unique due to its specific substitution pattern and the presence of both nitrile and ketone functional groups.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c17-13-7-4-8-14(18)16(13)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAYVWSGKJYNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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